molecular formula C40H43NO13 B3183893 (R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate CAS No. 104832-01-1

(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate

Cat. No.: B3183893
CAS No.: 104832-01-1
M. Wt: 745.8 g/mol
InChI Key: LBGVOKZBYXHODD-YVGNGXOTSA-N
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Description

The compound “(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate” is a stereochemically complex tetrahydroisoquinoline derivative. Structurally, it features:

  • A tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 5.
  • A 2-methyl group on the nitrogen atom of the tetrahydroisoquinoline ring.
  • A 3,4,5-trimethoxybenzyl group at position 1, contributing to steric and electronic modulation.
  • A (2R,3R)-2,3-bis(benzoyloxy)succinate counterion, which enhances solubility and stabilizes the enantiomeric configuration .

Properties

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5.C18H14O8/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h10-13,17H,7-9H2,1-6H3;1-10,13-14H,(H,19,20)(H,21,22)/t17-;13-,14-/m11/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGVOKZBYXHODD-YVGNGXOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017079
Record name (R)-(-)-5'-Methoxylaudanosine (-)-dibenzoyltartarate
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Molecular Weight

745.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104832-01-1
Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104832-01-1
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Record name 5'-Methoxylaudanosine dibenzoyltartarate, (R)-
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Record name (R)-(-)-5'-Methoxylaudanosine (-)-dibenzoyltartarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (1R)-(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline (1:1)
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Record name 5'-METHOXYLAUDANOSINE DIBENZOYLTARTARATE, (R)-
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Biological Activity

(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C22H30ClNO5
  • Molecular Weight : 423.93 g/mol
  • CAS Number : 2048273-58-9
  • Structure : The compound contains a tetrahydroisoquinoline core with multiple methoxy substitutions and a benzyl group.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its role as a potential multidrug resistance (MDR) modulator.

Anticancer Activity

  • Cytotoxicity Studies : In vitro studies using the K562 cell line demonstrated that various derivatives of this compound exhibited low cytotoxicity. However, specific derivatives (e.g., 6e, 6h, and 7c) showed IC50 values of approximately 0.66 μM to 0.96 μM against K562/A02 cells, indicating their potential as effective MDR modulators compared to verapamil .
  • Mechanism of Action : The compound acts as a P-glycoprotein inhibitor. This mechanism is crucial in overcoming drug resistance in cancer therapy by enhancing the efficacy of chemotherapeutic agents .

Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of tetrahydroisoquinoline derivatives revealed that certain modifications to the structure significantly enhanced their biological activity against cancer cells. The synthesized compounds were evaluated for their ability to reverse MDR in cancer cell lines .

Study 2: Pharmacological Profiling

Pharmacological profiling indicated that the compound could interact with various biological targets involved in drug metabolism and transport. This profiling is essential for understanding how modifications to the compound's structure can influence its therapeutic efficacy and safety profile .

Data Table: Summary of Biological Activities

Compound DerivativeIC50 (μM)Activity TypeNotes
6e0.66MDR ReversalComparable to verapamil
6h0.65MDR ReversalComparable to verapamil
7c0.96MDR ReversalComparable to verapamil

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Modifications Reference
Target Compound (R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-TMBz)-THIQ·succinate Tetrahydroisoquinoline 6,7-OCH3; 2-CH3; 3,4,5-TMBz; (2R,3R)-succinate Benzoyloxy counterion, stereospecific synthesis
Methyl (R)-6,7-dimethoxy-1-(2,3,4-TMBz)-3,4-dihydroisoquinoline-2-carboxylate Dihydroisoquinoline 6,7-OCH3; 2-COOCH3; 2,3,4-TMBz Ester group at C2, no succinate counterion
6,7-Dimethoxy-1-(4-methoxyphenyl)-THIQ·HCl Tetrahydroisoquinoline 6,7-OCH3; 4-OCH3-phenyl; HCl counterion Simpler aryl substitution, ionic salt form
6,7-Dimethoxy-1-(thiophen-2-yl)-THIQ Tetrahydroisoquinoline 6,7-OCH3; thiophene-2-yl Heteroaromatic substitution

Abbreviations: TMBz = trimethoxybenzyl; THIQ = tetrahydroisoquinoline.

Key Observations:

Substituent Diversity : The target compound’s 3,4,5-trimethoxybenzyl group distinguishes it from analogues with simpler aryl (e.g., 4-methoxyphenyl in ) or heteroaromatic (e.g., thiophene in ) substitutions. This group enhances lipophilicity and may influence receptor binding.

Counterion Effects : The (2R,3R)-succinate counterion provides stereochemical stability and improved solubility compared to ionic salts (e.g., HCl in ) or neutral esters (e.g., methyl carboxylate in ).

Spectroscopic and Analytical Comparisons

Table 2: Analytical Data Comparison

Compound Name 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) MS (m/z) Optical Rotation ([α]D) Reference
Target Compound 2.24 (s, CH3), 3.5–3.8 (OCH3) 15–25 (CH3), 165–175 (C=O) 454.18* −54.4 to −69.7
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine (11a) 2.37 (s, 3×CH3), 7.94 (=CH) 15.04 (CH3), 167.26 (C=O) 386 N/A
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimidoquinazoline (12) 2.34 (s, CH3), 9.59 (NH) 98.16 (C≡N), 171.41 (C=O) 318 N/A

*Calculated for C23H29NO7Na .

Key Findings :

  • Methoxy Signals : The target compound’s 1H-NMR shows characteristic methoxy peaks (δ 3.5–3.8 ppm), aligning with analogues like methyl carboxylate derivatives .
  • Stereochemical Purity: High enantiomeric excess (93–97% ee) confirmed by HPLC, surpassing non-chiral derivatives (e.g., 11a and 12 in ) lacking optical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate
Reactant of Route 2
(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate

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